

isoforms of ELABELA (ELA-32, ELA-21, ELA-11)

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Compound of Interest

Compound Name: ELA-32(human)

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An In-depth Technical Guide to the Isoforms of ELABELA

For Researchers, Scientists, and Drug Development Professionals

Abstract

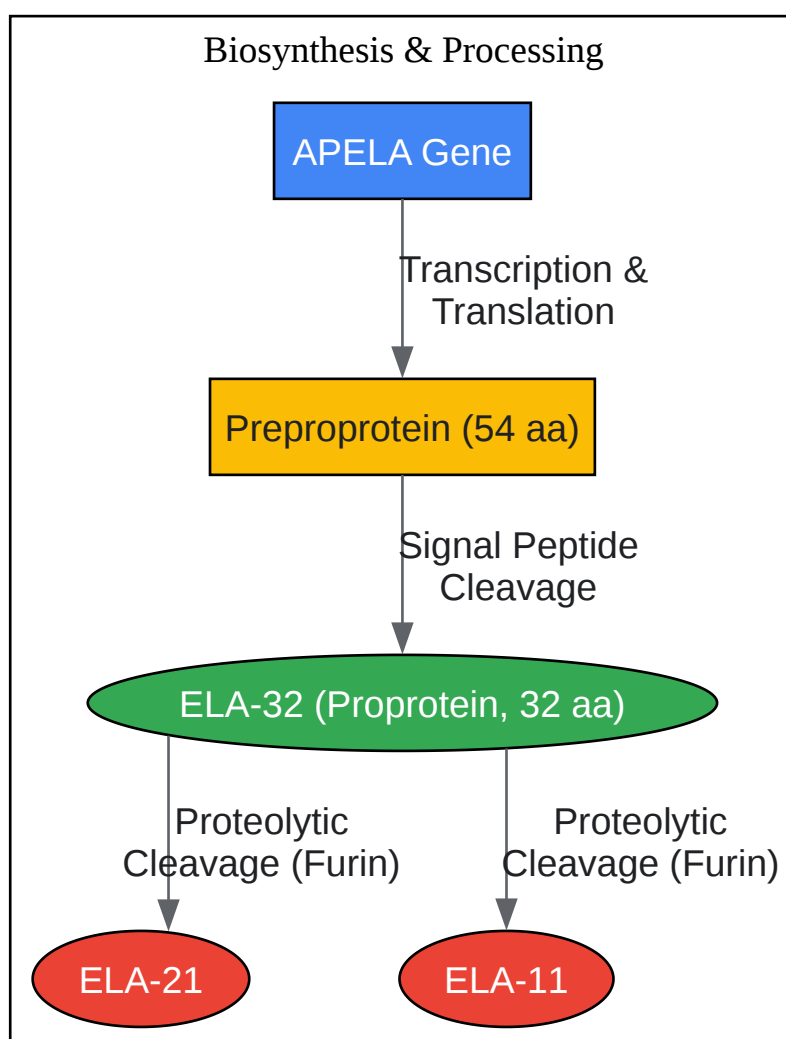
ELABELA (ELA), also known as Apela or Toddler, is a peptide hormone that serves as the second endogenous ligand for the G-protein-coupled Apelin Receptor (APJ). Since its discovery, ELA has been identified as a critical regulator in numerous physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis. The APELA gene encodes a precursor protein that is proteolytically processed into several active isoforms, most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit distinct biochemical properties and potentially biased signaling, making them subjects of intense research for therapeutic applications. This guide provides a comprehensive technical overview of the biosynthesis, structure, receptor binding, signaling pathways, and experimental characterization of the principal ELABELA isoforms.

Biosynthesis and Generation of ELABELA Isoforms

ELABELA is encoded by the APELA gene, which in humans is located on chromosome 4.^{[1][2]} The gene product is a 54-amino acid preproprotein.^{[1][3]} This precursor undergoes a series of post-translational modifications to generate the mature, active peptides.

The biosynthetic pathway is as follows:

- **Preprotein Synthesis:** The APELA gene is transcribed and translated into a 54-amino acid preprotein.[3][4]
- **Signal Peptide Cleavage:** Following translocation into the endoplasmic reticulum, a 22-amino acid N-terminal signal peptide is cleaved, yielding the 32-amino acid proprotein, ELA-32.[1][4] This is considered the mature, full-length form of the hormone.
- **Isoform Generation:** ELA-32 can be further processed by proteases, such as furin, at dibasic cleavage sites to produce shorter, C-terminally identical isoforms.[3] The primary shorter isoforms are ELA-21 and ELA-11.[1][3] While these are the most commonly studied isoforms, metabolic studies have identified other fragments in plasma and tissue homogenates, including ELA-22, ELA-20, ELA-19, and ELA-16.[5][6][7]



[Click to download full resolution via product page](#)**Fig. 1:** Biosynthesis and processing of ELABELA isoforms.

Structure and Physicochemical Properties

The biological activity of ELABELA isoforms is intrinsically linked to their structure. The C-terminal region is highly conserved across species and is essential for binding to the APJ receptor.^{[1][8]}

- ELA-32: The full-length mature peptide. It contains a disulfide bridge that is also present in ELA-21.^{[9][10]}
- ELA-21: A shorter isoform derived from the C-terminal portion of ELA-32.
- ELA-11: The shortest of the major isoforms, corresponding to the C-terminal 11 amino acids of ELA-32.

Table 1: Physicochemical Properties of Human ELABELA Isoforms

Isoform	Amino Acid Sequence	Length (aa)	Key Structural Features
ELA-32	QRPVNLTMRRLR KHNC LQRR CMPLH SRVPFP	32	N-terminal pyroglutamination possible; Disulfide bridge. ^{[9][10]}
ELA-21	KLRKHNC LQRR CMPLH LHSRVPFP	21	C-terminal fragment of ELA-32; Contains disulfide bridge. ^{[9][10]}

| ELA-11 | C MPLHSRVPFP | 11 | C-terminal fragment of ELA-32. |

Receptor Binding and Signal Transduction

All ELABELA isoforms exert their effects by binding to the Apelin Receptor (APJ), a class A GPCR. Despite sharing a receptor with the peptide Apelin, there is minimal sequence

homology between the two ligand families.[10] The binding of ELA isoforms to APJ initiates complex downstream signaling cascades that are crucial for their physiological effects.

Receptor Binding Affinity

Competition binding assays demonstrate that ELA isoforms bind directly to the APJ receptor with high affinity. ELA-32 and ELA-21 typically exhibit subnanomolar to low nanomolar affinities, while the shorter ELA-11 fragment often shows a reduced, though still potent, binding affinity.[11]

Table 2: Comparative Binding Affinities (K_i) of ELABELA Isoforms for the Human APJ Receptor

Isoform	Reported K _i / pK _i	Cell/Tissue System	Reference
ELA-32	1.343 nM	CHO cells expressing APJ	[12]
ELA-21	4.364 nM	CHO cells expressing APJ	[12]
ELA-21	pK _i = 8.98	Human Right Ventricle	[11]
ELA-11	>100 nM (100-fold lower than ELA-32)	CHO cells expressing APJ	[11]

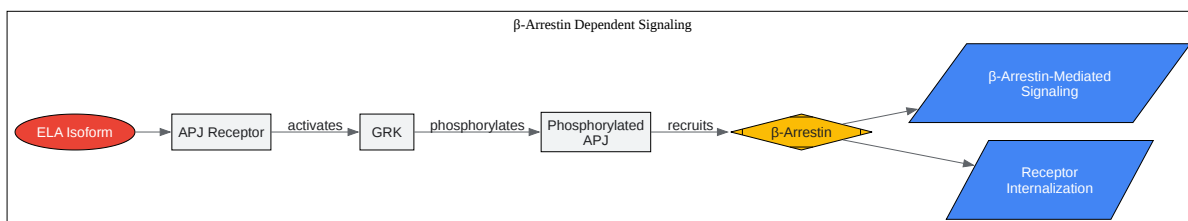
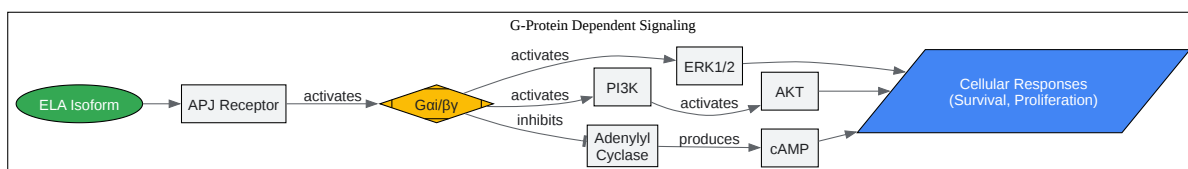
Note: Binding affinities can vary based on the experimental system, radioligand used, and assay conditions.

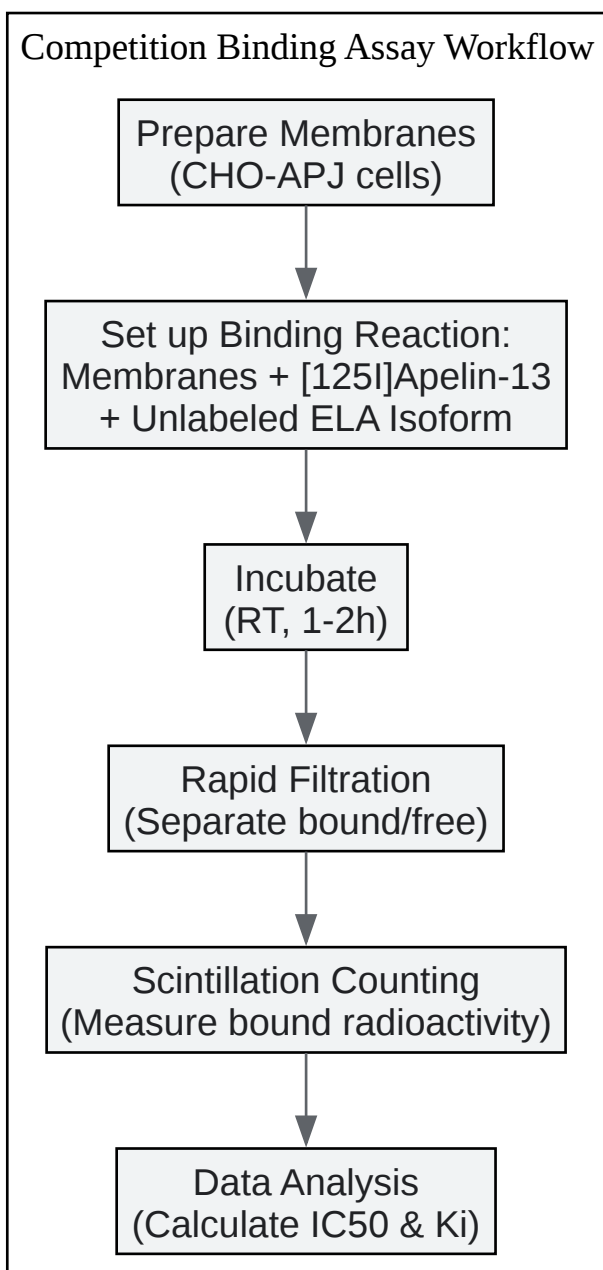
Downstream Signaling Pathways

Upon activation by ELA, the APJ receptor signals through two principal pathways: G-protein-dependent and β -arrestin-dependent cascades. There is emerging evidence for biased agonism, where different isoforms may preferentially activate one pathway, leading to distinct functional outcomes.[10]

G-Protein-Dependent Signaling: The APJ receptor primarily couples to the inhibitory G-protein, G α i.[11]

- cAMP Inhibition: Activation of G α_i inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13] All three major isoforms are full agonists for cAMP inhibition.[11]
- PI3K/AKT Pathway: ELA signaling activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, proliferation, and anti-apoptotic effects.[1][2]
- MAPK/ERK Pathway: The cascade also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which is involved in cell growth and differentiation.[8][12]





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